Octyl phenyl ether

Übersicht

Beschreibung

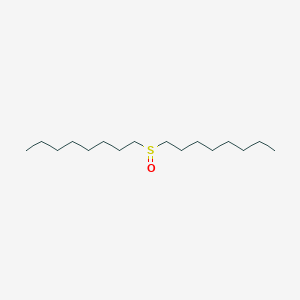

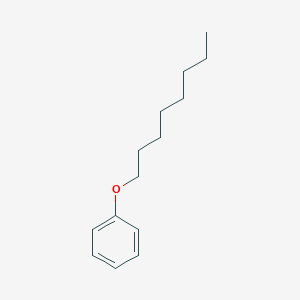

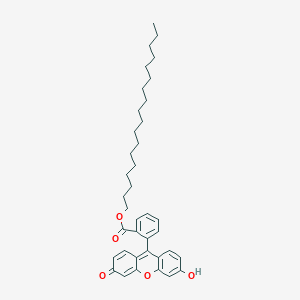

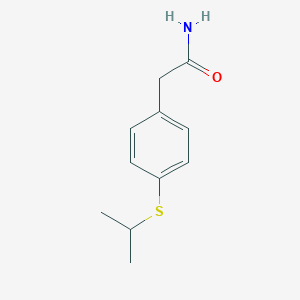

Octyl phenyl ether is a compound that is part of a broader class of organic substances where an octyl group (an eight-carbon alkyl chain) is attached to a phenyl group through an ether linkage. While the provided papers do not directly describe octyl phenyl ether, they do provide insights into related compounds and their applications. For instance, the synthesis of substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one suggests the versatility of phenyl ethers in creating useful intermediates for the synthesis of other compounds, such as liquid crystals .

Synthesis Analysis

The synthesis of phenyl ether derivatives can be complex and is influenced by the structure of the ligand and the transition metal used. For example, the paper on octahedral group 4 bisphenolate ether complexes indicates that the ligand structure significantly affects the stereospecificity of the resulting catalysts, which are used for alpha-olefin polymerization . Although this does not describe the synthesis of octyl phenyl ether specifically, it highlights the importance of ligand and metal selection in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of phenyl ether derivatives can be analyzed using techniques such as X-ray crystallography. The paper on group 4 bisphenolate ether complexes provides an example of this, where the Zr and Hf complexes were found to be closely isostructural with slight differences in bond lengths . This level of structural analysis is crucial for understanding the properties and potential applications of phenyl ether compounds.

Chemical Reactions Analysis

Phenyl ethers can participate in various chemical reactions, often serving as intermediates or catalysts. The bisphenolate ether complexes mentioned in the first paper are highly active catalysts for olefin polymerization, demonstrating the reactivity of phenyl ether derivatives . Additionally, the synthesis of benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one shows the potential of phenyl ethers to be modified and used in the creation of other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethers can be influenced by their molecular structure. For example, the presence of an alkyl chain in 2-nitrophenyl octyl ether increases hydrophobicity and interfacial tension when compared to nitrobenzene, as shown in the molecular dynamics study of the interface between water and NPOE . This suggests that the octyl group in octyl phenyl ether would also contribute to its hydrophobic character. Additionally, the synthesis of octaalky ether derivatives of porphyrins, which exhibit liquid crystalline phases, indicates that phenyl ethers can be tailored to achieve desired physical states, such as liquid crystals .

Wissenschaftliche Forschungsanwendungen

Neurokinin (NK1) Antagonists

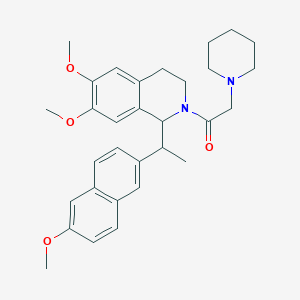

Octyl phenyl ethers, such as 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, are identified as NK1 receptor antagonists. These compounds are notable for their high affinity to NK1 antagonists and prolonged duration of action, with potential applications in targeting neurokinetic pathways (Huscroft et al., 2006).

Synthesis of Liquid Crystals

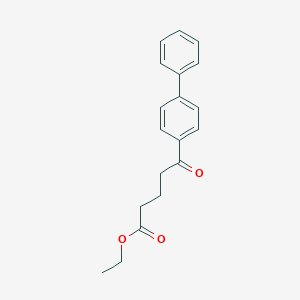

Substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one, prepared from octyl phenyl ether derivatives, show promise as additives in liquid crystals. These compounds serve as useful intermediates in the synthesis of fluorine-containing liquid crystals, indicating their potential in material science and display technology applications (Kovganko & Kovganko, 2005).

Environmental Impact Studies

In environmental studies, octyl phenyl ethers like polybrominated diphenyl ethers (PBDEs) have been analyzed for their distribution and impact. A study in South China assessed the concentration and distribution of PBDEs in soils, highlighting the environmental impact of electronic waste recycling on surrounding areas (Zhang et al., 2014).

Ether Chemistry in Organic Synthesis

Octyl phenyl ethers are integral in teaching organic synthesis techniques, such as the Williamson ether synthesis. This is exemplified in the synthesis of allyl phenyl ether and its rearrangement to 2-allylphenol, underscoring their role in educational settings for demonstrating key reactions in ether chemistry (Sanford et al., 2009).

Surfactant Binding Behaviors

A spectroscopic study explored the binding behaviors of nonionic surfactants like octyl phenyl ether to cyclodextrins. This research provided insights into the interactions between surfactants and cyclodextrins, which are crucial for understanding their applications in various industrial processes (Du et al., 2004).

Nanocomposites and Shape Memory Effects

The effect of epoxy-graft-polyoxyethylene octyl phenyl ether on the preparation and properties of carbon nanotube/water-borne epoxy nanocomposites was investigated. These nanocomposites exhibited triple-shape memory effects, highlighting the potential of octyl phenyl ether derivatives in advanced material science applications (Dong et al., 2015).

Ether Synthesis via Heterogeneous Catalysis

The synthesis of long alkyl chain ethers through the etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts represents another area of application. This method highlights the potential of octyl phenyl ethers in the development of renewable chemical feedstocks (Ruppert et al., 2009).

Safety And Hazards

Zukünftige Richtungen

The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

Eigenschaften

IUPAC Name |

octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061994 | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl phenyl ether | |

CAS RN |

1818-07-1 | |

| Record name | (Octyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)